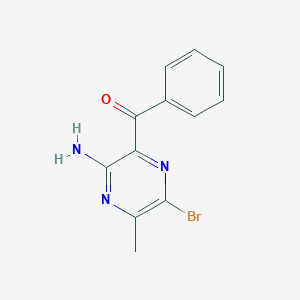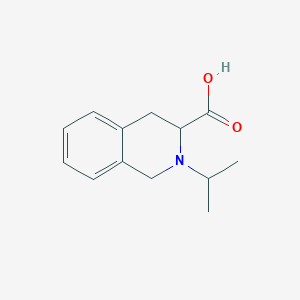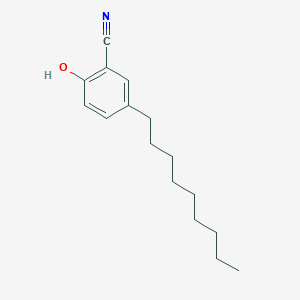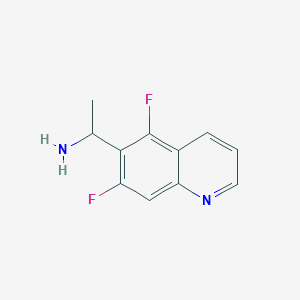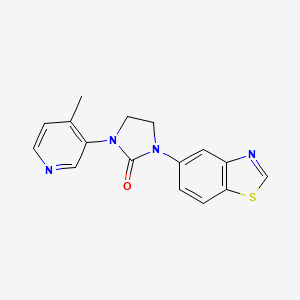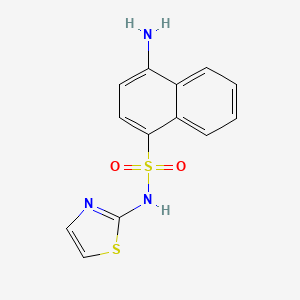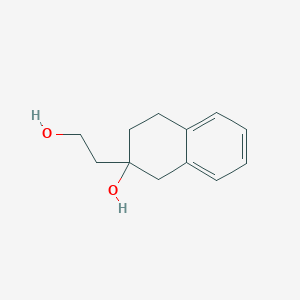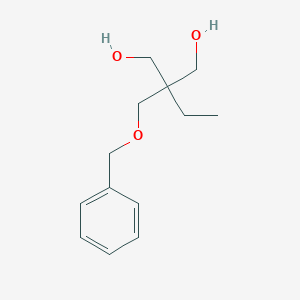
2-((BENZYLOXY)METHYL)-2-ETHYLPROPANE-1,3-DIOL
Vue d'ensemble
Description
2-((BENZYLOXY)METHYL)-2-ETHYLPROPANE-1,3-DIOL is an organic compound with a complex structure that includes both hydroxyl and benzyloxymethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((BENZYLOXY)METHYL)-2-ETHYLPROPANE-1,3-DIOL typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of a butanol derivative with benzyl chloride under basic conditions to introduce the benzyloxymethyl group. The hydroxymethyl group can be introduced through subsequent reactions involving formaldehyde and a suitable reducing agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-((BENZYLOXY)METHYL)-2-ETHYLPROPANE-1,3-DIOL can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The benzyloxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce primary or secondary alcohols .
Applications De Recherche Scientifique
2-((BENZYLOXY)METHYL)-2-ETHYLPROPANE-1,3-DIOL has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme reactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-((BENZYLOXY)METHYL)-2-ETHYLPROPANE-1,3-DIOL involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and other proteins, affecting their activity. The benzyloxymethyl group can interact with hydrophobic regions of molecules, influencing their solubility and reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Benzyloxy-2-methylpropan-1-ol
- 2-Benzyloxymethyl-2-methylbutan-1-ol
- 2-Benzyloxymethyl-2-hydroxybutan-1-ol
Uniqueness
2-((BENZYLOXY)METHYL)-2-ETHYLPROPANE-1,3-DIOL is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C13H20O3 |
|---|---|
Poids moléculaire |
224.30 g/mol |
Nom IUPAC |
2-ethyl-2-(phenylmethoxymethyl)propane-1,3-diol |
InChI |
InChI=1S/C13H20O3/c1-2-13(9-14,10-15)11-16-8-12-6-4-3-5-7-12/h3-7,14-15H,2,8-11H2,1H3 |
Clé InChI |
FMEHNBNONBAREM-UHFFFAOYSA-N |
SMILES canonique |
CCC(CO)(CO)COCC1=CC=CC=C1 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
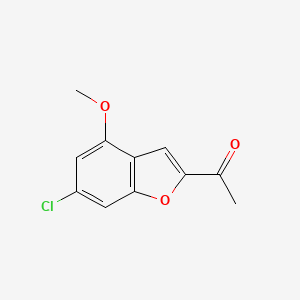
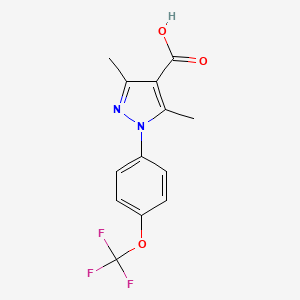
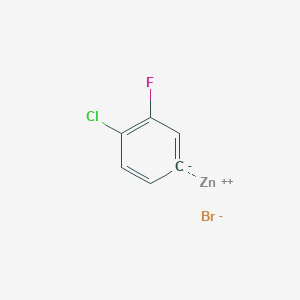
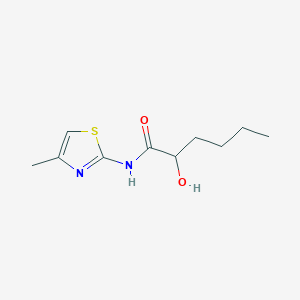
![3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}propan-1-ol](/img/structure/B8458247.png)
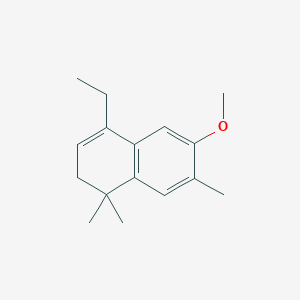
![N-[2-(3-imidazol-1-ylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]acetamide](/img/structure/B8458259.png)
